molecular formula C9H11FO2 B8000355 2-Ethoxy-4-fluorobenzyl alcohol

2-Ethoxy-4-fluorobenzyl alcohol

Cat. No.: B8000355
M. Wt: 170.18 g/mol
InChI Key: IFKWGDOKANWFAL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluorobenzyl alcohol typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-ethoxy-4-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile, such as sodium hydroxide, to form the corresponding alcohol.

    Reduction: Another method involves the reduction of 2-ethoxy-4-fluorobenzaldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions or reductions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

    Oxidation: 2-Ethoxy-4-fluorobenzaldehyde, 2-Ethoxy-4-fluorobenzoic acid.

    Reduction: 2-Ethoxy-4-fluorotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-fluorobenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Ethoxybenzyl alcohol: Lacks the fluorine substituent.

Uniqueness

2-Ethoxy-4-fluorobenzyl alcohol is unique due to the presence of both ethoxy and fluorine substituents, which confer distinct chemical properties. The ethoxy group increases the compound’s lipophilicity, while the fluorine atom enhances its reactivity and stability in certain reactions.

Properties

IUPAC Name

(2-ethoxy-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWGDOKANWFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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